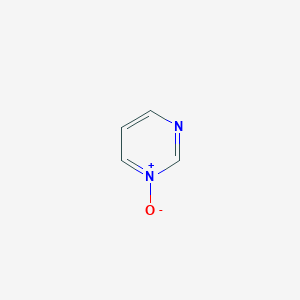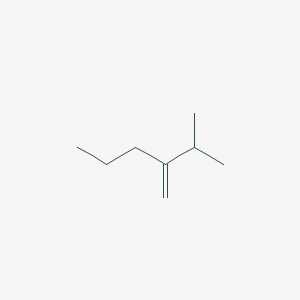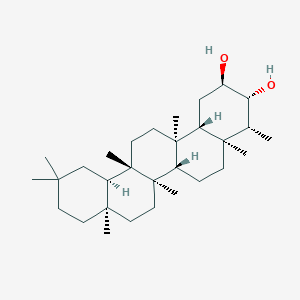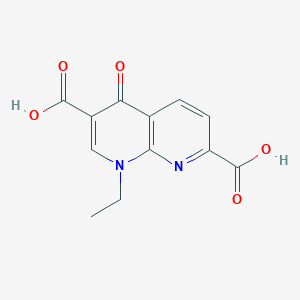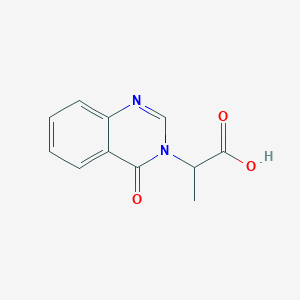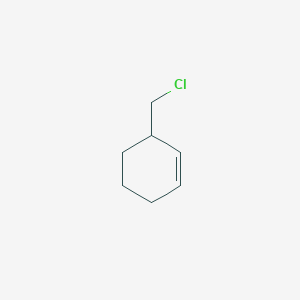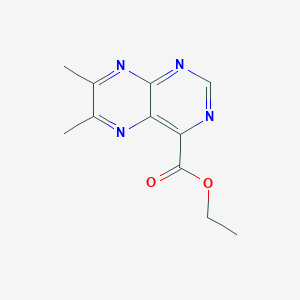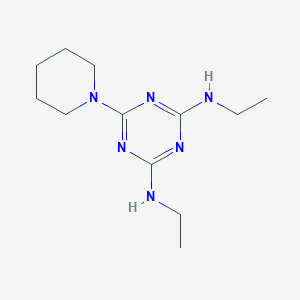
s-Triazine, 2,4-bis(ethylamino)-6-piperidino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Triazine, 2,4-bis(ethylamino)-6-piperidino- is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is commonly referred to as BPEA, and its chemical formula is C14H28N6.
作用機序
BPEA is known to bind to DNA and RNA, and it has been shown to exhibit DNA intercalation activity. This property makes BPEA a potential candidate for the development of anticancer drugs. Additionally, BPEA has been shown to inhibit the activity of certain enzymes, which could have implications in the development of enzyme inhibitors.
生化学的および生理学的効果
BPEA has been shown to have a range of biochemical and physiological effects. For example, BPEA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BPEA has been shown to have antiviral activity, which could have implications in the development of antiviral drugs.
実験室実験の利点と制限
One of the main advantages of BPEA is its versatility in scientific research. BPEA can be used in a range of applications, including biological imaging, drug development, and enzyme inhibition studies. However, one limitation of BPEA is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several potential future directions for research on BPEA. One area of interest is the development of BPEA-based anticancer drugs. Additionally, further research could be conducted on the potential antiviral properties of BPEA. Finally, the development of new BPEA-based fluorescent probes for biological imaging could have significant implications in the study of cellular processes.
Conclusion:
In conclusion, s-Triazine, 2,4-bis(ethylamino)-6-piperidino- (BPEA) is a versatile chemical compound with significant potential in scientific research. Its diverse range of applications, including biological imaging, drug development, and enzyme inhibition studies, make it an important area of study. Further research is needed to fully understand the potential of BPEA and its applications in various scientific fields.
合成法
The synthesis of BPEA involves the reaction of 2,4,6-trichloro-s-triazine with piperidine and diethylamine. This reaction results in the formation of BPEA, which can be purified through recrystallization.
科学的研究の応用
BPEA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BPEA is in the development of fluorescent probes for biological imaging. BPEA-based probes have been used to study the localization and dynamics of proteins and other biomolecules in living cells.
特性
CAS番号 |
16268-60-3 |
|---|---|
製品名 |
s-Triazine, 2,4-bis(ethylamino)-6-piperidino- |
分子式 |
C12H22N6 |
分子量 |
250.34 g/mol |
IUPAC名 |
2-N,4-N-diethyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H22N6/c1-3-13-10-15-11(14-4-2)17-12(16-10)18-8-6-5-7-9-18/h3-9H2,1-2H3,(H2,13,14,15,16,17) |
InChIキー |
BAMOQYHMXONIIV-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
正規SMILES |
CCNC1=NC(=NC(=N1)N2CCCCC2)NCC |
その他のCAS番号 |
16268-60-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



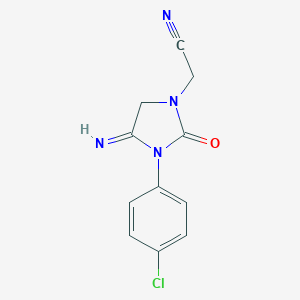
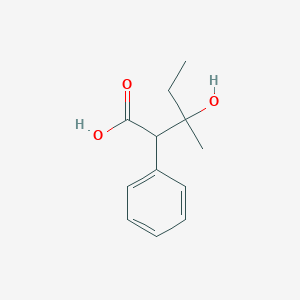
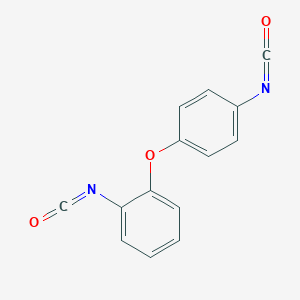
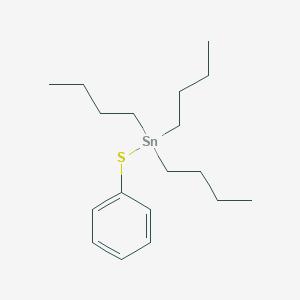
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
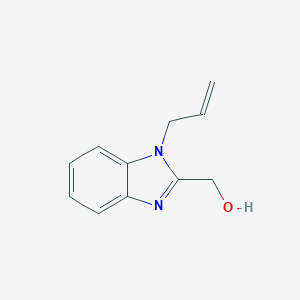
![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)
